Byssochlamysol

Beschreibung

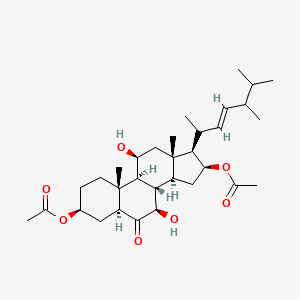

Byssochlamysol is a secondary metabolite produced by certain fungal species within the genus Paecilomyces, notably Paecilomyces clematidis and related thermophilic fungi. It is classified as a polyketide-derived compound and has garnered attention for its antitumor properties . Unlike many fungal metabolites that are harmful mycotoxins (e.g., patulin, aflatoxins), this compound exhibits beneficial biological activities, including inhibition of cancer cell proliferation. Its molecular structure features a unique bicyclic framework, which contributes to its bioactivity and distinguishes it from structurally analogous compounds .

Eigenschaften

Molekularformel |

C32H50O7 |

|---|---|

Molekulargewicht |

546.7 g/mol |

IUPAC-Name |

[(3S,5S,7R,8S,9S,10R,11S,13S,14S,16S,17R)-16-acetyloxy-17-[(E)-5,6-dimethylhept-3-en-2-yl]-7,11-dihydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C32H50O7/c1-16(2)17(3)9-10-18(4)27-25(39-20(6)34)14-22-26-28(24(35)15-32(22,27)8)31(7)12-11-21(38-19(5)33)13-23(31)29(36)30(26)37/h9-10,16-18,21-28,30,35,37H,11-15H2,1-8H3/b10-9+/t17?,18?,21-,22-,23+,24-,25-,26-,27-,28-,30+,31-,32-/m0/s1 |

InChI-Schlüssel |

HIAPXWJJHDBINR-WFJMSZGVSA-N |

Isomerische SMILES |

CC(C)C(C)/C=C/C(C)[C@H]1[C@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@H](C(=O)[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)O)O)C)OC(=O)C |

Kanonische SMILES |

CC(C)C(C)C=CC(C)C1C(CC2C1(CC(C3C2C(C(=O)C4C3(CCC(C4)OC(=O)C)C)O)O)C)OC(=O)C |

Synonyme |

byssochlamysol |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Analytical Challenges

Key Studies on this compound

- Antitumor Efficacy : Mori et al. (2003) demonstrated that this compound inhibits the growth of human leukemia cells (HL-60) at IC₅₀ values of 12.5 μM, outperforming emodin (IC₅₀ = 25 μM) in the same assay .

- Structural Uniqueness : Comparative LC-MS/MS analyses (as validated in methods from ) reveal that this compound’s bicyclic structure enhances its stability in physiological conditions compared to linear-chain mycotoxins like patulin .

Analytical Considerations

- Detection Methods: While LC-MS/MS is widely used for fungal metabolites, this compound requires specialized ionization techniques due to its low polarity, unlike more polar compounds like mycophenolic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.